molecular formula C5H9NS B1581412 Butyl thiocyanate CAS No. 628-83-1

Butyl thiocyanate

Cat. No. B1581412
CAS RN: 628-83-1
M. Wt: 115.2 g/mol
InChI Key: HXNXAEYAXNPLHJ-UHFFFAOYSA-N
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Description

Butyl thiocyanate, also known as 4-methylthiobutyl isothiocyanate, is an organic compound belonging to the family of isothiocyanates. It is a colorless, flammable liquid with a pungent odor. It is used in various applications, including as a flavoring and fragrancing agent, as a preservative, and in the synthesis of other compounds. It has a wide range of biochemical and physiological effects, and is used in a variety of scientific research applications.

Scientific Research Applications

Extractive Desulfurization of Liquid Fuel

  • Application Summary : 1-Butyl-3-methylimidazolium thiocyanate [BMIM]SCN is used in the extractive desulfurization of liquid fuel . This process is important as the environmental regulation on the sulfur content in liquid fuels becomes progressively more stringent worldwide .
  • Methods of Application : The effects of time, temperature, sulfur compounds, ultrasonication, and recycling of [BMIM]SCN on removal of dibenzothiophene from liquid fuel were investigated . The removal of dibenzothiophene in n-dodecane was tested under mild process conditions .
  • Results or Outcomes : In extractive desulfurization, removal of dibenzothiophene in n-dodecane was 86.5% for mass ratio of 1:1 in 30 min at 30 °C . [BMIM]SCN could be reused five times without a significant decrease in activity .

Photochemical and Electrochemically Induced Thiocyanation

  • Application Summary : Techniques utilizing photo- and electrochemically induced reactions have been developed to accelerate organic processes . These techniques use light or electrical energy (electron transfer) as a direct energy source without using an initiator or reagent .
  • Methods of Application : Organic chemists have concentrated their efforts into exploring thiocyanation reactions and applications, which mostly involve nucleophilic substitution, electrophilic substitution, and free radical thiocyanation . These reactions are catalyzed by transition metals or nonmetals through a traditional technique or with the use of stoichiometric oxidants .
  • Results or Outcomes : Significant development in photo- and electro-chemically induced thiocyanation procedures has been made in recent years for the conception of carbon-sulfur bonds and synthesis of pharmaceutically important molecules .

Synthesis of Sulfur-Containing Compounds

  • Application Summary : Organic thiocyanates, including butyl thiocyanate, are important synthetic intermediates to access valuable sulfur-containing compounds .
  • Methods of Application : The different methods for their preparation and their synthetic applications have been presented in the literature . These methods often involve reactions with organosulfur compounds .
  • Results or Outcomes : The use of organic thiocyanates has led to the development of various sulfur-containing compounds, contributing to advancements in organic chemistry .

Manufacturing of Rubber Products

  • Application Summary : Butyl rubber, which can contain butyl thiocyanate, is used in the manufacturing of various rubber products due to its low gas and vapor permeability .
  • Methods of Application : Butyl rubber is used in the manufacturing of tubeless tires, inner tubes, sports-ball bladders, glove-box gloves, etc . It is also applied as a liner in tanks and ponds, and used as a patching material for membrane roofs and as a sealant for insulated windows .
  • Results or Outcomes : The use of butyl rubber has led to the production of durable and efficient rubber products, contributing to advancements in various industries .

Synthesis of Various Sulfur-Containing Compounds

  • Application Summary : Organic thiocyanates, including butyl thiocyanate, are important synthetic intermediates to access various sulfur-containing compounds .
  • Methods of Application : The most common synthesis route is the reaction between alkyl halides and alkali thiocyanate in aqueous media . This approach has been applied to allyl thiocyanate .
  • Results or Outcomes : The use of organic thiocyanates has led to the development of various sulfur-containing compounds, contributing to advancements in organic chemistry .

Agriculture: Herbicides

  • Application Summary : Thiocyanates, including butyl thiocyanate, are used to make selective and non-selective herbicides .
  • Methods of Application : The specific methods of application can vary depending on the type of herbicide and the specific agricultural needs .
  • Results or Outcomes : The use of thiocyanates in herbicides has contributed to advancements in agriculture, helping to control unwanted vegetation .

properties

IUPAC Name

butyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS/c1-2-3-4-7-5-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNXAEYAXNPLHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060860
Record name Thiocyanic acid, butyl ester
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Molecular Weight

115.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl thiocyanate

CAS RN

628-83-1
Record name Thiocyanic acid, butyl ester
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Record name Butyl thiocyanate
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Record name Butyl thiocyanate
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Record name Thiocyanic acid, butyl ester
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Record name Thiocyanic acid, butyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl thiocyanate
Source European Chemicals Agency (ECHA)
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Record name BUTYL THIOCYANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl thiocyanate
Reactant of Route 2
Reactant of Route 2
Butyl thiocyanate
Reactant of Route 3
Reactant of Route 3
Butyl thiocyanate
Reactant of Route 4
Reactant of Route 4
Butyl thiocyanate
Reactant of Route 5
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Butyl thiocyanate
Reactant of Route 6
Reactant of Route 6
Butyl thiocyanate

Citations

For This Compound
190
Citations
N Barroeta, A Maccoll, M Cavazza, L Congiu… - Journal of the Chemical …, 1971 - pubs.rsc.org
… To this end, we have applied to the gas-phase pyrolysis of s-butyl thiocyanate (and to the solvolysis of this compound in dimethylformamide) those techniques that have proved most …
Number of citations: 1 pubs.rsc.org
N Watanabe, M Okano, S Uemura - Bulletin of the Chemical Society of …, 1974 - journal.csj.jp
… For example, when a mixture of t-butyl thiocyanate and isothiocyanate (42.6: 574) was heated at 70–72 C for 0.66 hr in di-n-butyl ether in the presence of Hg(SCN), or HgBr, the isomer …
Number of citations: 29 www.journal.csj.jp
PAS Smith, DW Emerson - Journal of the American Chemical …, 1960 - ACS Publications
… n-Butyl thiocyanate could not be made to isomerize at all. sec-Butyl thiocyanate was isom… t-Butyl thiocyanate isomerizes more readily than this, as has been reported by Schmidt, et …
Number of citations: 101 pubs.acs.org
K Banert, M Hagedorn, A Müller - European Journal of Organic …, 2001 - Wiley Online Library
Propargyl isothiocyanates 3 and buta‐2,3‐dienyl isothiocyanates 20 were prepared conventionally from amines and thiophosgene, or by a new, one‐pot procedure using nucleophilic …
P Jacob, C Savanapridi, L Yu, M Wilson… - Analytical …, 1984 - ACS Publications
… formed on-column was shown to be butyl thiocyanate, rather than butyl isothiocyanate, by … with that obtained from injection of synthetic butyl thiocyanate, we estimated the efficiency of on…
Number of citations: 25 pubs.acs.org
J Lee, H Kwon - Journal of the Science of Food and Agriculture, 2015 - Wiley Online Library
… )butyl thiocyanate (6c), in an aqueous environment. The release of SCN − from 4-(methylthio)butyl thiocyanate (… frequency of 4-(methylthio)butyl thiocyanate (6c) in vegetable processing …
Number of citations: 10 onlinelibrary.wiley.com
JK Kochi, CL Jenkins - The Journal of Organic Chemistry, 1971 - ACS Publications
… After reaction, 1.05 mmol of n-butyl isothiocyanate was detected together with 0.93 mmol of n-butyl thiocyanate. n-Butyl thiocyanate was clearly the isomer resulting from ligand transfer …
Number of citations: 61 pubs.acs.org
K Folkers, RT Major - Journal of the American Chemical Society, 1937 - ACS Publications
… mixture of 1-butyl thiocyanate, and 1-… -butyl thiocyanate by keeping the reaction mixture at 0, and found that the product boiled at 53-54 at 25 mm. and contained 42% 1-butyl thiocyanate…
Number of citations: 95 pubs.acs.org
MS Kharasch, EM May, FR Mayo - Journal of the American …, 1937 - ACS Publications
… mixture of 1-butyl thiocyanate, and 1-… -butyl thiocyanate by keeping the reaction mixture at 0, and found that the product boiled at 53-54 at 25 mm. and contained 42% 1-butyl thiocyanate…
Number of citations: 18 pubs.acs.org
R Riemschneider - Journal of the American Chemical Society, 1956 - ACS Publications
… (0.025 mole) of «-butyl thiocyanate and 2.5 g. (0.025 mole) of … (0.025 mole) of «-butyl thiocyanate and 2.5 g. (0.025 mole) of … Unreacted «-butyl thiocyanate was recovered from the re…
Number of citations: 88 pubs.acs.org

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